(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one
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Overview
Description
(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is a complex organic compound with a unique structure that combines elements of indene and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the pyrrolidine ring through cyclization reactions. The benzyl group is then added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production costs. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]pyrrolidine: Shares the indene and pyrrolidine core but lacks the benzyl group.
2-Benzylpyrrolidine: Contains the pyrrolidine and benzyl groups but lacks the indene structure.
Tetrahydroindeno[1,2-c]pyrrol-8(2H)-one: Similar core structure but without the benzyl group.
Uniqueness
(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is unique due to its combination of the indene, pyrrolidine, and benzyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17NO |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
(3aR,8bR)-2-benzyl-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrol-4-one |
InChI |
InChI=1S/C18H17NO/c20-18-15-9-5-4-8-14(15)16-11-19(12-17(16)18)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2/t16-,17-/m0/s1 |
InChI Key |
ZDIZFIPGMNJLCS-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)C4=CC=CC=C24 |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)C4=CC=CC=C24 |
Origin of Product |
United States |
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